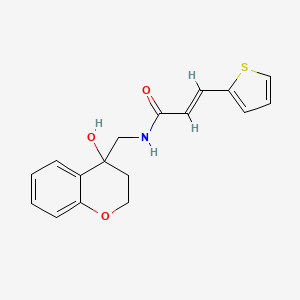

(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c19-16(8-7-13-4-3-11-22-13)18-12-17(20)9-10-21-15-6-2-1-5-14(15)17/h1-8,11,20H,9-10,12H2,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXRSTNBZYLAFU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound with notable structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications, drawing from various research findings.

Structural Overview

The compound has a molecular formula of and a molecular weight of 315.39 g/mol. The presence of both the chroman moiety and the thiophene ring enhances its pharmacological profile by contributing to its stability and reactivity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Chroman Derivative : Starting with 4-hydroxycoumarin, various reagents are used to introduce the thiophene ring.

- Acrylamide Formation : The thiophene is then reacted with an appropriate acrylamide derivative to yield the final product.

- Purification : The compound is purified through techniques such as chromatography.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activities. The chroman structure is known for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The thiophene component has been associated with antimicrobial properties. Studies suggest that compounds containing thiophene rings can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Melanin Production Inhibition

In a related study on similar acrylamide derivatives, it was found that compounds can act as melanogenesis inhibitors. For instance, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide demonstrated promising inhibitory effects on melanin production in vitro, targeting pathways involved in melanocyte activity . This suggests that this compound may also possess similar properties due to its structural analogies.

Interaction Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. Preliminary results indicate selective binding characteristics that could enhance its efficacy as a therapeutic agent. Techniques such as surface plasmon resonance and cellular assays are commonly used to assess these interactions.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。